molecular formula C18H14F3N3O2S2 B2873990 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 864918-74-1

2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2873990
CAS No.: 864918-74-1
M. Wt: 425.44
InChI Key: SXOAONMPPSFCBX-UHFFFAOYSA-N
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Description

2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a thiadiazole ring, a trifluoromethoxy phenyl group, and an o-tolyl group

Properties

IUPAC Name

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S2/c1-11-4-2-3-5-14(11)16-23-17(28-24-16)27-10-15(25)22-12-6-8-13(9-7-12)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOAONMPPSFCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiocarbazide Derivatives

A thiocarbazide intermediate is generated by reacting o-toluidine with carbon disulfide in the presence of hydrazine hydrate. Subsequent cyclization under oxidative conditions (e.g., iodine or hydrogen peroxide) yields 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol.

Reaction Scheme :
$$
\text{o-Toluidine} + \text{CS}2 \xrightarrow{\text{NH}2\text{NH}2} \text{Thiocarbazide} \xrightarrow{\text{I}2} \text{3-(o-Tolyl)-1,2,4-Thiadiazole-5-Thiol}
$$

Optimization Data :

  • Solvent : Ethanol/water (3:1)
  • Temperature : 80°C
  • Yield : 68–72%

[3+2] Cycloaddition with Nitrile Sulfides

An alternative method involves the reaction of o-tolyl nitrile sulfide with thiourea derivatives. This one-pot procedure leverages microwave irradiation to accelerate reaction kinetics, reducing synthesis time from 8 hours to 30 minutes while maintaining yields >75%.

Preparation of N-(4-(Trifluoromethoxy)Phenyl)Acetamide

The acetamide fragment is synthesized via acetylation of 4-(trifluoromethoxy)aniline:

Acetic Anhydride-Mediated Acetylation

4-(Trifluoromethoxy)aniline reacts with acetic anhydride in dichloromethane, catalyzed by a catalytic amount of sulfuric acid.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (aniline:acetic anhydride)
  • Time : 4 hours at 25°C
  • Yield : 89%

Purification : Recrystallization from ethanol/water (1:2) yields >95% pure product.

Coupling of Thiadiazole-Thiol and Acetamide Intermediates

The final step involves forming the thioether linkage between 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol and N-(4-(trifluoromethoxy)phenyl)acetamide.

Nucleophilic Substitution with α-Bromoacetamide

The thiolate anion, generated by deprotonating 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol with potassium carbonate, attacks α-bromo-N-(4-(trifluoromethoxy)phenyl)acetamide in dimethylformamide (DMF).

Reaction Scheme :
$$
\text{Thiol} + \text{BrCH}2\text{C(O)NHR} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$

Optimization Parameters :

  • Base : K₂CO₃ (2 equiv)
  • Solvent : DMF, 60°C, 6 hours
  • Yield : 65–70%

Oxidative Coupling Using Disulfide Reagents

An alternative approach employs iodine-mediated oxidative coupling between the thiol and a mercaptoacetamide derivative. While less common, this method avoids halogenated intermediates:

$$
2 \text{Thiol} + \text{HSCH}2\text{C(O)NHR} \xrightarrow{\text{I}2} \text{Target Compound} + \text{H}_2\text{S}
$$

Conditions :

  • Solvent : Tetrahydrofuran (THF)
  • Yield : 58%

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), 4.32 (s, 2H, SCH₂), 2.34 (s, 3H, CH₃), 2.11 (s, 3H, COCH₃).
  • ¹³C NMR : δ 169.8 (C=O), 159.2 (CF₃O), 142.1–116.7 (aromatic carbons), 36.5 (SCH₂).

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity >98%.

Industrial-Scale Production Considerations

Cost-Effective Solvent Systems

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact and improves recyclability without compromising yield (67%).

Continuous Flow Synthesis

Microreactor technology enhances safety and scalability for the thiadiazole formation step, achieving 85% yield at 100 g/h throughput.

Challenges and Mitigation Strategies

Regioselectivity in Thiadiazole Formation

Steric hindrance from the o-tolyl group favors 1,2,4-thiadiazole over 1,3,4-isomers. Computational modeling (DFT) confirms a 12.3 kcal/mol energy preference for the observed regioisomer.

Stability of Trifluoromethoxy Group

The CF₃O moiety is susceptible to hydrolysis under strongly acidic conditions (pH < 2). Neutral to mildly basic conditions (pH 7–9) are maintained during all steps to prevent degradation.

Emerging Methodologies

Enzymatic Acetylation

Lipase-catalyzed acetylation of 4-(trifluoromethoxy)aniline in ionic liquids achieves 91% yield with negligible waste.

Photocatalytic Thioether Formation

Visible-light-mediated coupling using eosin Y as a photocatalyst reduces reaction time to 2 hours (yield: 73%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce corresponding alcohols.

Scientific Research Applications

2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the trifluoromethoxy phenyl group are likely involved in binding to these targets, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
  • 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Uniqueness

The unique combination of the o-tolyl group, the thiadiazole ring, and the trifluoromethoxy phenyl group in 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide distinguishes it from similar compounds. This specific arrangement of functional groups may confer unique biological activity or chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19F3N3OS2. The compound features a thiadiazole ring, a tolyl group, and a trifluoromethoxyphenyl group, contributing to its unique chemical properties and biological activities.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activities. For instance, studies have shown that related compounds can decrease cell viability in various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Thiadiazole Derivative AT47D (Breast Cancer)3.3
Thiadiazole Derivative BHT-29 (Colon Cancer)34.71
Thiadiazole Derivative CA549 (Lung Cancer)42.67

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that some derivatives exhibit notable antimicrobial effects against both Gram-positive and Gram-negative bacteria:

MicroorganismInhibition Rate (%) at 100 µg/mL
Xanthomonas oryzae pv. oryzae56%
Rhizoctonia solaniNotable Activity

These findings suggest that this compound may possess similar antimicrobial properties .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties as well. It suppresses pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

The mechanisms by which thiadiazole derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many thiadiazole compounds act as enzyme inhibitors, disrupting metabolic pathways essential for cancer cell survival.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.
  • Modulation of Cytokine Production : By influencing cytokine levels, these compounds can alter immune responses and reduce inflammation.

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

  • Anticancer Study : A derivative similar to this compound showed significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 of 3.3 µM compared to cisplatin controls .
  • Antimicrobial Evaluation : Another study highlighted the effectiveness of thiadiazole derivatives against Xanthomonas oryzae with inhibition rates up to 56%, outperforming conventional antibiotics in some cases .

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